[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.: 1311278-91-7
VCID: VC2710639
InChI: InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
SMILES: CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

CAS No.: 1311278-91-7

VCID: VC2710639

Molecular Formula: C14H14F3N3

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine - 1311278-91-7

Description

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound with a molecular formula of C14H14F3N3 and a molecular weight of 281.28 g/mol . This compound is characterized by its pyridine ring, which is substituted with a trifluoromethyl group and an amino-substituted phenyl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Biological Activities

Research on compounds with similar structures suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. For instance:

  • Antichlamydial Activity: Compounds with similar structures have shown selective activity against Chlamydia trachomatis, indicating potential for developing new treatments for chlamydial infections. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances activity against this pathogen.

  • Inhibition of Enzymatic Activity: Trifluoromethyl-substituted compounds can inhibit enzymes such as reverse transcriptase, which is crucial in the treatment of viral infections. The presence of this substituent can alter binding affinities and improve inhibition rates compared to non-fluorinated analogs.

Synthesis and Applications

The synthesis of [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves complex organic reactions. For similar compounds, methods may include palladium-catalyzed amination reactions, which require careful control of reaction conditions to ensure high yields and purity of the desired product .

This compound is primarily used for research purposes and is not intended for use as a pharmaceutical, food, or household product . Its potential applications in medicinal chemistry highlight the importance of further research into its biological activities and interactions with various biological targets.

CAS No. 1311278-91-7
Product Name [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
IUPAC Name 3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Standard InChIKey RRSLCHDVXUYGRD-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
Canonical SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
PubChem Compound 71628288
Last Modified Aug 16 2023

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